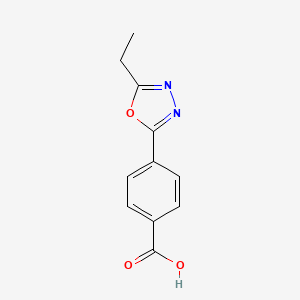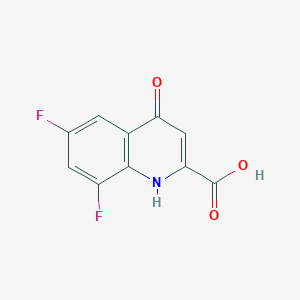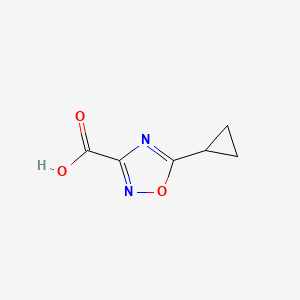
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions include the use of strong bases and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of alcohols or amines.
Substitution reactions can produce various derivatives depending on the substituents involved.
科学的研究の応用
Chemistry: In organic synthesis, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against certain cancer cell lines. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research in medicinal chemistry.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. Studies have indicated its efficacy in treating various diseases, including inflammatory and infectious conditions.
Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers and coatings can improve the performance of industrial products.
作用機序
The mechanism by which 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its effects involves the interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The exact pathways and molecular targets are still under investigation, but research suggests that it may interfere with cellular signaling processes and induce apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzoic acid
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid stands out due to its specific ethyl group, which influences its reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications.
特性
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-13-10(16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQQQQHBBWZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)












